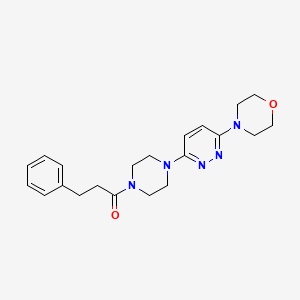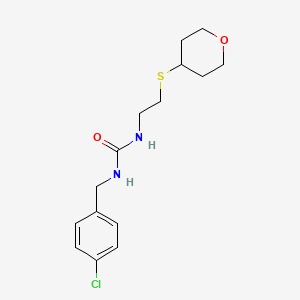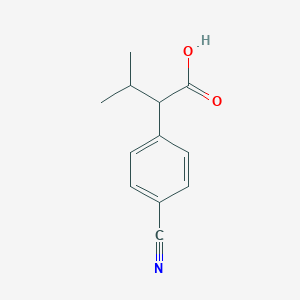![molecular formula C26H31FN2O3S B2553571 1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 892770-87-5](/img/structure/B2553571.png)
1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The structure of this compound includes a quinolinone core, which is a bicyclic system containing a benzene ring fused to a pyridone ring. It also has various substituents, including a butyl group, an ethylphenylsulfonyl group, a fluorine atom, and a piperidinyl group.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds structurally related to 1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one have shown promising antimicrobial activities. For instance, fluoroquinolone derivatives have been synthesized and evaluated for their antimycobacterial in vitro and in vivo against various strains of Mycobacterium tuberculosis, with certain compounds demonstrating significant activity and potential for use in systemic infections due to favorable toxicological profiles (Senthilkumar et al., 2009). This suggests that similar compounds could be explored for their antimicrobial properties, particularly against resistant strains of bacteria.
Anticancer Applications
Aromatic sulfonamide derivatives containing a piperidine moiety have been investigated for their potential as oxidative stress-inducing anticancer agents. These compounds have shown the ability to induce oxidative stress and glutathione depletion in various cancer cell lines, exhibiting cytotoxic effects in micromolar concentrations (Madácsi et al., 2013). The structural features of these compounds, particularly the presence of a sulfonyl group and a piperidine ring, indicate that 1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one could similarly be explored for anticancer applications.
Enzyme Inhibition
The sulfonyl and quinoline components have been associated with enzyme inhibition activities. For example, compounds with sulfonyl groups have been synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, with some showing significant inhibitory potential (Khalid et al., 2014). This indicates that the compound could have applications in the treatment of diseases like Alzheimer's, where enzyme inhibition is a therapeutic strategy.
Photophysical Properties
Research into the photophysical properties of quinoline derivatives, such as norfloxacin and its derivatives, has highlighted the role of excited-state intramolecular charge transfer in their behavior. These studies provide insights into the fluorescence and reactivity of these compounds under various conditions (Cuquerella et al., 2006). Such information can be valuable in developing new photodynamic therapies or materials with specific optical properties.
Mecanismo De Acción
Propiedades
IUPAC Name |
1-butyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3S/c1-3-5-13-29-18-25(33(31,32)20-11-9-19(4-2)10-12-20)26(30)21-16-22(27)24(17-23(21)29)28-14-7-6-8-15-28/h9-12,16-18H,3-8,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDZRLIABXTPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2553490.png)



![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1-hydrazinecarbothioamide](/img/structure/B2553497.png)
![(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine](/img/structure/B2553498.png)
![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)
![3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2553503.png)
![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B2553506.png)